molecular formula C7H5Cl2I B3015306 4-Chloro-3-iodobenzyl chloride CAS No. 104317-96-6

4-Chloro-3-iodobenzyl chloride

Cat. No.: B3015306
CAS No.: 104317-96-6
M. Wt: 286.92
InChI Key: WCHSTUZNVZIBIY-UHFFFAOYSA-N
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Description

4-Chloro-3-iodobenzyl chloride is an organic compound with the molecular formula C7H5Cl2I It is a benzyl chloride derivative where the benzene ring is substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-iodobenzyl chloride can be synthesized through various methods. One common approach involves the halogenation of benzyl chloride derivatives. For instance, starting with 4-chlorobenzyl chloride, iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction typically requires a solvent like acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding benzyl derivatives.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized to form benzyl alcohol derivatives or reduced to remove the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol under reflux conditions.

    Oxidation and Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or reducing agents like lithium aluminum hydride in appropriate solvents.

Major Products

    Nucleophilic Substitution: Benzyl azides, benzyl thiols, benzyl ethers.

    Coupling Reactions: Biaryl compounds.

    Oxidation and Reduction: Benzyl alcohols, dehalogenated benzyl derivatives.

Scientific Research Applications

4-Chloro-3-iodobenzyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.

    Biological Studies: Researchers use it to study the effects of halogenated benzyl derivatives on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodobenzyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets, potentially improving its therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: Lacks the iodine atom, making it less versatile in cross-coupling reactions.

    3-Iodobenzyl chloride: Lacks the chlorine atom, which may affect its reactivity in nucleophilic substitution reactions.

    4-Bromo-3-iodobenzyl chloride: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

Uniqueness

4-Chloro-3-iodobenzyl chloride is unique due to the presence of both chlorine and iodine atoms, providing a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-chloro-4-(chloromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHSTUZNVZIBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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